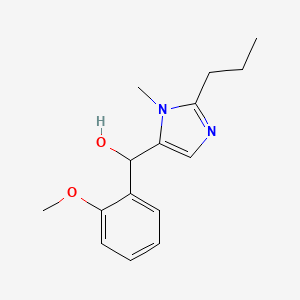
(2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
Overview
Description
(2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is an organic compound that features a complex structure combining a methoxyphenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using a suitable alkyl halide, such as 1-bromopropane, to introduce the propyl group.
Methoxyphenyl Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazoline-5-yl)methanol.
Substitution: (2-hydroxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The imidazole ring is a common motif in many bioactive molecules, and the presence of the methoxyphenyl group may enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is largely dependent on its interaction with specific molecular targets. The imidazole ring can act as a ligand for various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-hydroxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
- (2-methoxyphenyl)(1-methyl-2-ethyl-1H-imidazol-5-yl)methanol
- (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-4-yl)methanol
Uniqueness
Compared to similar compounds, (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol stands out due to the specific positioning of the methoxy group and the propyl chain. These structural features can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-7-14-16-10-12(17(14)2)15(18)11-8-5-6-9-13(11)19-3/h5-6,8-10,15,18H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKAECYBSGSPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387117 | |
| Record name | (2-Methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6035-04-7 | |
| Record name | (2-Methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















